molecular formula C12H12N4O4 B12913175 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one CAS No. 92574-77-1

4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one

Cat. No.: B12913175
CAS No.: 92574-77-1
M. Wt: 276.25 g/mol
InChI Key: LUMJZXGXLLBVFW-UHFFFAOYSA-N
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Description

4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one is a complex organic compound with a unique structure that includes an amino group, a benzyloxy group, and a nitro group attached to a pyridazinone ring

Preparation Methods

The synthesis of 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group at the desired position on the pyridazinone ring.

    Attachment of the Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol or benzyl chloride under suitable conditions.

Chemical Reactions Analysis

4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group may enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one can be compared with similar compounds such as:

    4-Amino-2-methoxybenzoic acid: This compound has a similar amino group but lacks the nitro and benzyloxy groups, making it less versatile in certain applications.

    4-Fluorobenzylamine: This compound contains a benzylamine group but lacks the pyridazinone ring and nitro group, resulting in different chemical properties and reactivity.

    Methyl 4-amino-2-methoxybenzoate:

Properties

CAS No.

92574-77-1

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

4-amino-5-nitro-2-(phenylmethoxymethyl)pyridazin-3-one

InChI

InChI=1S/C12H12N4O4/c13-11-10(16(18)19)6-14-15(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8,13H2

InChI Key

LUMJZXGXLLBVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)[N+](=O)[O-])N

Origin of Product

United States

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